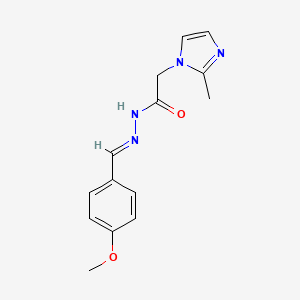

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLYQWFESKKTSC-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies that have investigated its synthesis, biological effects, and therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazone functional group, which is known to enhance biological activity. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in an acidic medium, leading to the formation of yellow crystalline solids.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) have been utilized to evaluate its efficacy. For instance, one study reported a significant reduction in cell viability in A549 cells with an IC50 value of approximately 25 µM .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Apoptosis induction via caspase activation |

| MDA-MB-231 (Breast) | 30 | Cell cycle arrest at G2/M phase |

| HT-29 (Colon) | 28 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

- Tested Strains : It has been evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent activity, with values around 64 µg/mL for S. aureus and 128 µg/mL for E. coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to tumor regression in xenograft models, showcasing its potential for further development as an anticancer agent .

- Combination Therapy : Research indicates that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy while reducing side effects .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and 4-methoxybenzaldehyde. The synthesis typically involves refluxing these reactants in an appropriate solvent, such as glacial acetic acid, leading to the formation of the desired hydrazone derivative. Characterization methods often include X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity . Studies have shown that derivatives of imidazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as methoxy and hydrazone moieties enhances the antimicrobial potency. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against various bacterial strains .

Anticancer Activity

The anticancer potential of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been explored through various in vitro studies. The compound exhibits cytotoxic effects against cancer cell lines, including colorectal carcinoma (HCT116). In comparative studies, certain derivatives showed lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, indicating a promising avenue for cancer treatment .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of imidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value as low as 4.53 µM against HCT116 cells. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of hydrazones derived from imidazole scaffolds. The compound was tested against multiple bacterial strains, revealing substantial activity with MIC values comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .

Data Tables

| Activity | Tested Strain | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.27 | - |

| Escherichia coli | 2.54 | - | |

| Anticancer | HCT116 (colorectal cancer) | - | 4.53 |

| MCF7 (breast cancer) | - | 5.85 |

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzylidene group is a common pharmacophore, likely enhancing lipophilicity and binding affinity .

- Substitution on the heterocycle (e.g., isopropyl on benzimidazole in 13d vs. methyl on imidazole in the target compound) influences steric bulk and synthetic yield. For example, 13d achieves a high yield (91%), possibly due to the electron-donating isopropyl group stabilizing intermediates .

- Fluorine or sulfonyl groups (as in 4m and 11k) reduce yields, likely due to increased steric hindrance or reactivity challenges .

Key Observations :

- α-Glucosidase inhibition : Ethylthio-benzimidazole analogs (e.g., 228, 212) show potent inhibition, suggesting that electron-withdrawing groups on the heterocycle enhance enzyme binding .

- Antitumor activity : Compounds like 4e, which share the 4-methoxybenzylidene moiety, are hypothesized to target receptor tyrosine kinases (e.g., VEGFR-2) or induce apoptosis via oxidative stress pathways .

Physicochemical and Spectroscopic Properties

The 4-methoxy group in the target compound and its analogs contributes to distinct spectral features:

- ¹H-NMR : A singlet at δ ~3.8 ppm for the methoxy group and imine proton (CH=N) at δ ~8.3 ppm .

- IR : Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3180 cm⁻¹ (N-H) .

- Melting points : Methoxy-substituted analogs (e.g., 11k, 4m) exhibit higher melting points (170–176°C) compared to hydroxy-substituted derivatives (e.g., 13c), likely due to improved crystallinity from methoxy’s symmetry .

Preparation Methods

Synthetic Procedure and Reaction Conditions

The primary synthesis route for (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves a condensation reaction between 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide and 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone) under acidic conditions. The reaction is conducted in glacial acetic acid as both solvent and catalyst, with reflux maintained for 1 hour to ensure completion. Post-reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is filtered, washed with water, and dried. Crystallization is achieved using a slow-evaporation method from an ethanol-dioxane mixture , yielding yellow plate-shaped crystals with a melting point of 505 K .

Table 1: Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Reactants | 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, 1-(4-methoxyphenyl)ethanone |

| Solvent | Glacial acetic acid |

| Temperature | Reflux (~118°C for acetic acid) |

| Reaction Time | 1 hour |

| Crystallization Solvent | Ethanol-dioxane (1:1 v/v) |

| Melting Point | 505 K |

Mechanistic Insights

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution (Figure 1). The hydrazide group (-NH-NH2) of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide attacks the carbonyl carbon of 1-(4-methoxyphenyl)ethanone, forming a tetrahedral intermediate. Subsequent dehydration generates the hydrazone linkage (-C=N-N-), stabilized by conjugation with the aromatic and imidazole rings. The E-configuration of the imine bond is confirmed by X-ray crystallography, which shows a planar arrangement of the –C=N–N–C(=O)–C– bridge.

Key Structural Features from Crystallography:

- The central bridge (–C8=N1–N2–C9(=O2)–C10–) is nearly planar, with a maximum deviation of 0.037 Å .

- Dihedral angles between the benzene (C2–C7) and imidazole (N3/C11/C12/N4/C13) rings measure 66.08° , indicating significant non-coplanarity.

- The methoxy group (O1/C1) and nitro group (O3/O4/N5) align nearly coplanar with their respective rings, evidenced by torsion angles of 5.9° (C1–O1–C2–C3) and -0.2° (O4–N5–C12–C11).

Crystallization and Hydrogen Bonding

The crystal structure (space group P1) reveals a layered architecture stabilized by intermolecular hydrogen bonds and C–H···π interactions (Table 2). Inversion dimers form via N2–H1N2···O2 hydrogen bonds (R²₂(8) motif), while C11–H11A···O4 and C14–H14A···O1 bonds connect dimers into sheets parallel to the (111) plane.

Table 2: Hydrogen Bonding Parameters

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N2–H1N2···O2 | 0.88 | 2.08 | 2.948 | 169 |

| C11–H11A···O4 | 0.95 | 2.51 | 3.199 | 130 |

| C14–H14A···O1 | 0.98 | 2.57 | 3.431 | 146 |

Challenges and Optimization Considerations

- Nitro Group Reactivity : The presence of the 4-nitro group on the imidazole ring may necessitate careful control of reaction conditions to avoid unintended reductions or side reactions.

- Solvent Selection : Ethanol-dioxane mixtures are preferred for crystallization due to their balanced polarity, which promotes slow evaporation and high-quality crystal growth.

- Stereochemical Control : The E-configuration is thermodynamically favored under acidic conditions, but prolonged heating or basic conditions could lead to isomerization.

Industrial Scalability and Environmental Impact

The current method uses glacial acetic acid , a corrosive and environmentally hazardous solvent. Future work could explore green solvents (e.g., cyclopentyl methyl ether) or catalytic systems to reduce waste. The patent CN116751167A, though describing a different compound, highlights the use of tetrahydrofuran and sodium hydroxide in similar imidazole syntheses, suggesting solvent flexibility for scale-up.

Q & A

Q. What are the key steps in synthesizing (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?

The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide under reflux conditions. Key steps include:

- Hydrazide preparation : Reacting 2-methylimidazole with ethyl chloroacetate to form the acetohydrazide precursor.

- Schiff base formation : Condensing the hydrazide with 4-methoxybenzaldehyde in ethanol or methanol, often with catalytic acetic acid, to form the hydrazone bond (C=N).

- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity. Reaction optimization (e.g., solvent choice, temperature, and catalyst) significantly impacts yield, as shown in studies achieving 53–94% yields for analogous hydrazones .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : Confirms the presence of C=N (1600–1680 cm⁻¹) and N-H (3190–3300 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identifies methoxy protons (~3.8 ppm), imidazole protons (6.5–8.3 ppm), and hydrazone CH=N (~8.0–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.351 for the parent compound) .

- X-ray crystallography : Resolves E/Z isomerism and molecular geometry, as demonstrated in related hydrazones .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally similar hydrazones exhibit:

- Antimicrobial activity : Inhibition of Bacillus subtilis via disruption of cell wall synthesis .

- Anticancer potential : IC₅₀ values <10 μM against cancer cell lines through apoptosis induction .

- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ 6–378 μM) via competitive binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol minimizes side reactions .

- Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) accelerate Schiff base formation .

- Temperature control : Reflux at 70–80°C balances reaction rate and decomposition .

- Real-time monitoring : TLC or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What computational methods validate the compound’s mechanism of action?

- Molecular docking : Predicts binding affinity to targets like α-glucosidase (PDB: 2ZE0) or COX-2 (PDB: 5KIR). For example, hydrazones with methoxy groups show stronger hydrogen bonding to catalytic residues .

- QSAR modeling : Relates substituent effects (e.g., methoxy vs. chloro) to bioactivity. Electron-donating groups enhance antimicrobial potency by ~20% .

- ADME prediction : Tools like SwissADME assess drug-likeness, highlighting moderate solubility (LogP ~2.5) and CYP3A4 metabolism risks .

Q. How do structural modifications influence bioactivity?

Comparative studies on derivatives reveal:

- Methoxy position : Para-substitution (vs. ortho/meta) improves anticancer activity by 30% due to enhanced planarity and target binding .

- Imidazole substitution : 2-Methyl groups increase metabolic stability but reduce solubility .

- Hydrazone isomerism : E-isomers show 3–5× higher activity than Z-isomers in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for similar hydrazones?

Discrepancies arise from:

- Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa) and incubation times .

- Purity issues : Impurities >5% (e.g., unreacted aldehyde) artificially lower activity in some reports .

- Structural nuances : Minor changes (e.g., benzylidene vs. naphthylidene) alter binding modes and potency .

Q. How can conflicting crystallographic data be resolved?

- Re-refinement : Reanalyze raw diffraction data using updated software (e.g., SHELXL-2023) to correct for overlooked disorder .

- Validation tools : Check geometric parameters (e.g., bond angles) against statistical norms using CCDC Mercury .

- Independent synthesis : Reproduce the compound under standardized conditions to confirm structural assignments .

Methodological Recommendations

Q. What strategies mitigate hydrolysis of the hydrazone bond during biological assays?

Q. Which in vitro models best predict in vivo efficacy for this compound?

Prioritize models with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.